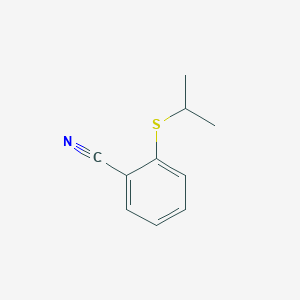

2-(Isopropylthio)benzonitrile

Description

2-(Isopropylthio)benzonitrile is an organosulfur compound featuring a benzonitrile core substituted with an isopropylthio (-S-iPr) group at the ortho position. Its molecular formula is C₁₀H₁₁NS, with a molecular weight of 177.26 g/mol. The compound’s structure combines the electron-withdrawing nitrile group (-CN) with the bulky isopropylthio substituent, which influences its electronic properties, solubility, and reactivity.

Properties

CAS No. |

918812-09-6 |

|---|---|

Molecular Formula |

C10H11NS |

Molecular Weight |

177.27 g/mol |

IUPAC Name |

2-propan-2-ylsulfanylbenzonitrile |

InChI |

InChI=1S/C10H11NS/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 |

InChI Key |

LORKBMFPBAYPGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=CC=CC=C1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)benzonitrile typically involves the reaction of 3-chloro-2-isopropylthio aniline with copper(I) cyanide. . The reaction conditions generally include heating the reactants to facilitate the substitution process.

Industrial Production Methods: Industrial production methods for 2-(Isopropylthio)benzonitrile are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied.

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropylthio)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is an amine.

Substitution: Depending on the substituent, products can vary widely, including halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Isopropylthio)benzonitrile has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the isopropylthio group can engage in various substitution reactions. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

2-(Trifluoromethyl)benzonitrile

- Structure : A benzonitrile derivative with a trifluoromethyl (-CF₃) group at the ortho position.

- Key Differences :

- The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic aromatic substitution resistance compared to the -S-iPr group, which is moderately electron-donating due to sulfur’s lone pairs .

- Thermal Stability : Trifluoromethyl derivatives generally exhibit higher thermal stability, as seen in OLED materials (e.g., ND-14 in ), whereas thioether groups may introduce lower thermal degradation thresholds .

- Applications : -CF₃ derivatives are prevalent in pharmaceuticals (e.g., ND-14 as a diarylhydantoin precursor) and OLEDs, while -S-iPr analogs are less documented in high-performance applications .

2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

- Structure: Features an amino (-NH-) linker and a chlorophenyl substituent.

- Key Differences: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic -S-iPr group . Reactivity: Amino-substituted benzonitriles are more nucleophilic, enabling participation in condensation reactions (e.g., forming benzoxazoles in ), whereas thioethers like 2-(Isopropylthio)benzonitrile may undergo oxidation to sulfoxides or sulfones .

4-(3-Cyanopropyl)-3-fluorophenyl Benzonitrile Derivatives

- Structure: Includes a cyanoalkyl chain and fluorine substituents (e.g., ND-14 in ).

- Key Differences: Fluorine and cyanoalkyl groups enhance dipole moments, improving charge transport in OLEDs. The -S-iPr group in 2-(Isopropylthio)benzonitrile lacks such dipole enhancement . Synthetic Utility: Cyanoalkyl chains enable cross-coupling reactions (e.g., microwave-assisted synthesis in ), while thioethers are typically synthesized via nucleophilic substitution .

Physicochemical Properties

*LogP values estimated via fragment-based methods.

Biological Activity

2-(Isopropylthio)benzonitrile, a compound belonging to the class of benzonitriles, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

2-(Isopropylthio)benzonitrile is characterized by the presence of an isopropylthio group attached to a benzonitrile moiety. Its chemical formula is , and it possesses unique physical and chemical properties that contribute to its biological activities.

Biological Activity Overview

The biological activities of 2-(Isopropylthio)benzonitrile can be summarized as follows:

- Antimicrobial Activity : Exhibits broad-spectrum antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Antiviral Properties : Demonstrates inhibitory effects against certain viruses, potentially making it a candidate for antiviral drug development.

- Mechanism of Action : Involves disruption of bacterial cell envelope integrity and interference with intracellular processes.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against enteric pathogens, which are responsible for a significant number of gastrointestinal infections. For instance, a study reported that 2-(Isopropylthio)benzonitrile showed potent bactericidal activity against strains such as Escherichia coli and Salmonella enterica.

Table 1: Antimicrobial Efficacy of 2-(Isopropylthio)benzonitrile

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 8 µg/mL | Disruption of cell envelope |

| Salmonella enterica | 16 µg/mL | Induction of cell stress response |

| Staphylococcus aureus | 4 µg/mL | Alteration of proton motive force |

Antiviral Activity

In addition to its antibacterial properties, 2-(Isopropylthio)benzonitrile has shown promise in antiviral applications. It has been noted for its ability to inhibit viral replication in vitro, particularly against enteroviruses.

Table 2: Antiviral Efficacy

| Virus | IC50 (µM) | Observations |

|---|---|---|

| Coxsackievirus B | 12 µM | Significant reduction in viral load |

| Enterovirus D | 15 µM | Inhibition of viral entry into host cells |

Case Studies

- Study on Enteric Pathogens : A recent investigation assessed the efficacy of 2-(Isopropylthio)benzonitrile in a murine model infected with Shigella flexneri. The results indicated a marked decrease in bacterial counts in treated groups compared to controls, suggesting potential therapeutic applications for gastrointestinal infections .

- Antiviral Research : Another study focused on the compound's antiviral properties against enteroviruses, revealing that it could effectively reduce viral replication rates in cell cultures. The mechanism was attributed to the compound's ability to disrupt viral entry pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.